![molecular formula C10H12N2O2 B13542171 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a 2-nitrophenylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the 2-Nitrophenylmethyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as 2-nitrobenzyl chloride, with the cyclopropanamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 1-[(2-aminophenyl)methyl]cyclopropan-1-amine.
Substitution: Various substituted cyclopropanamine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring can also confer unique binding properties, enhancing the compound’s specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Methylphenyl)methyl]cyclopropan-1-amine: Similar structure but with a methyl group instead of a nitro group.
1-[(2-Chlorophenyl)methyl]cyclopropan-1-amine: Contains a chlorine atom instead of a nitro group.
1-[(2-Nitrophenyl)ethyl]cyclopropan-1-amine: Similar but with an ethyl linker instead of a methyl linker.
Uniqueness
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The cyclopropane ring also adds to its uniqueness by providing rigidity and influencing its interaction with molecular targets.
This compound’s combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-[(2-nitrophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-10(5-6-10)7-8-3-1-2-4-9(8)12(13)14/h1-4H,5-7,11H2 |
Clave InChI |
KBHMVDQQISJPBE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=CC=C2[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)
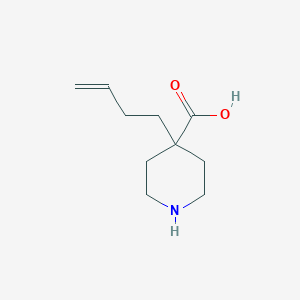
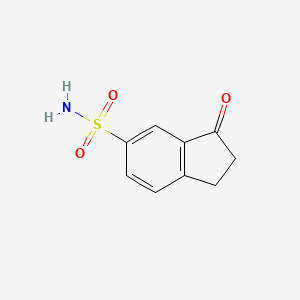
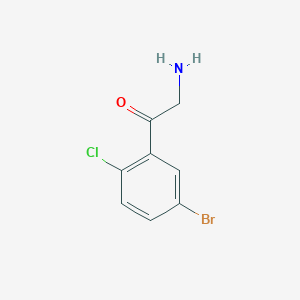
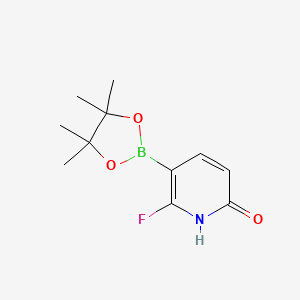
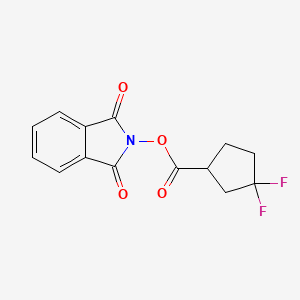
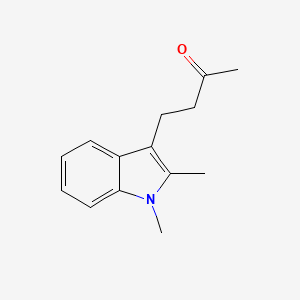
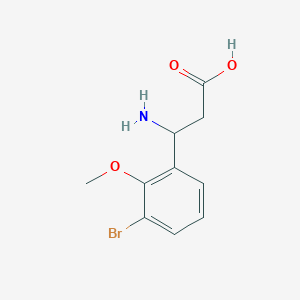
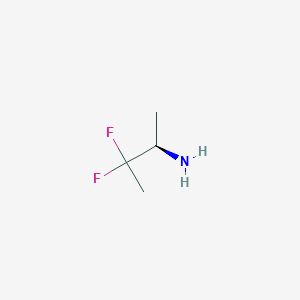
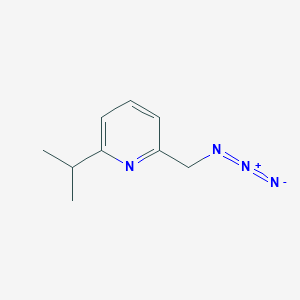
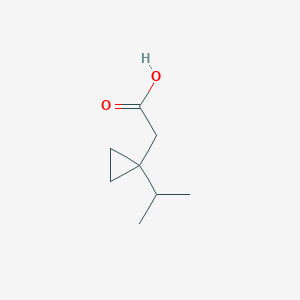
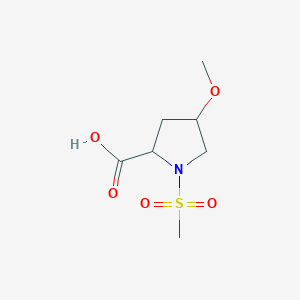
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)
